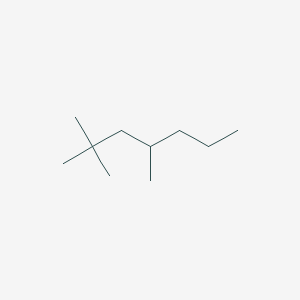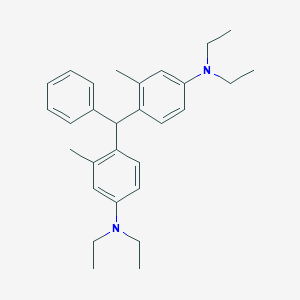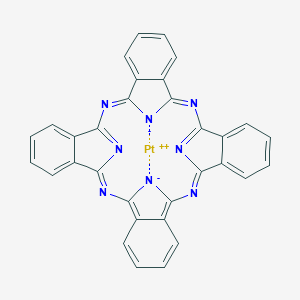![molecular formula C14H14N4O2 B082157 Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- CAS No. 14684-48-1](/img/structure/B82157.png)
Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-, also known as biopterin, is a natural compound that plays a significant role in many biological processes. It is a redox-active cofactor that is involved in the synthesis of several neurotransmitters, including dopamine, serotonin, and nitric oxide. Biopterin is also involved in the metabolism of amino acids and the regulation of gene expression.
作用機序
Biopterin acts as a cofactor for several enzymes, including tyrosine hydroxylase, phenylalanine hydroxylase, and nitric oxide synthase. It functions as an electron donor, transferring electrons to these enzymes during catalysis. This electron transfer is essential for the activation of these enzymes and the production of their respective products.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- are diverse and complex. As mentioned earlier, Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- is involved in the synthesis of several neurotransmitters, including dopamine, serotonin, and nitric oxide. It also plays a role in the regulation of immune function and the metabolism of amino acids. Additionally, Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- has been shown to have antioxidant properties, which may protect against oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in lab experiments is its specificity for certain enzymes. Biopterin is a cofactor for only a few enzymes, which makes it easier to study the effects of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- on specific enzymatic reactions. However, one limitation of using Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- is its instability. Biopterin is easily oxidized, which can lead to the formation of inactive products. This instability can make it difficult to work with Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in lab experiments.
将来の方向性
There are several future directions for Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- research. One area of interest is the role of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in neurological disorders, such as Parkinson's disease and schizophrenia. Understanding the role of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- in these disorders may lead to the development of new therapeutic approaches. Another area of interest is the potential use of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- as an antioxidant. Biopterin has been shown to have antioxidant properties, and further research may reveal its potential as a therapeutic agent for oxidative stress-related diseases. Finally, there is a need for further research into the synthesis of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- and its stability. Improving the synthesis and stability of Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- may make it easier to work with in lab experiments and may lead to new applications for this important cofactor.
合成法
Biopterin can be synthesized from guanosine triphosphate (GTP) in a series of enzymatic reactions. The first step is the conversion of GTP to 7,8-dihydroneopterin triphosphate by GTP cyclohydrolase I (GCH1). This is followed by the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl tetrahydropterin (PTP) by 6-pyruvoyltetrahydropterin synthase (PTPS). Finally, PTP is converted to Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- by sepiapterin reductase (SPR).
科学的研究の応用
Biopterin has been extensively studied for its role in various biological processes. It is an essential cofactor for the production of neurotransmitters, and its deficiency has been linked to several neurological disorders, including Parkinson's disease, schizophrenia, and depression. Biopterin also plays a role in the regulation of immune function and the metabolism of amino acids. Additionally, Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl- has been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
特性
CAS番号 |
14684-48-1 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)16-12-11(15-9)13(19)18(4)14(20)17(12)3/h5-6H,1-4H3 |
InChIキー |
YWHPEKPXGLQMJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
正規SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




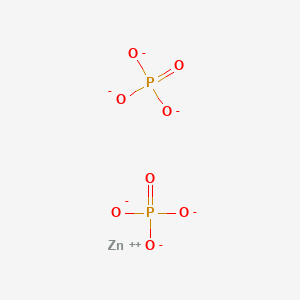
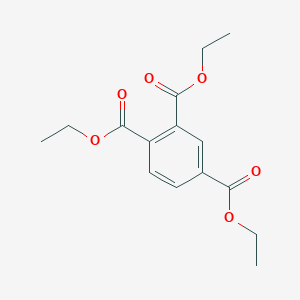
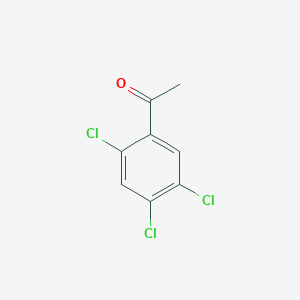
![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)
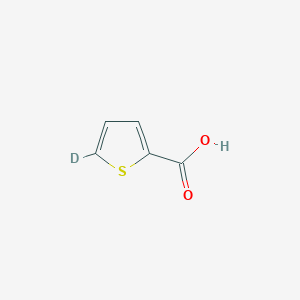
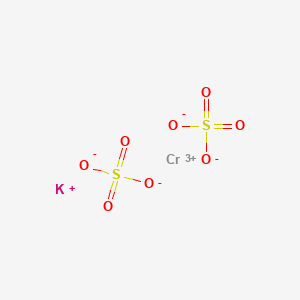
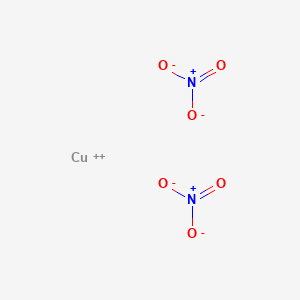


![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
